molecular formula C20H25N3O4S B2761092 N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1358672-08-8

N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2761092
CAS RN: 1358672-08-8
M. Wt: 403.5
InChI Key: UVPRFHFVVXPXAL-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release and synaptic activity in the brain. It may also interact with other receptors and ion channels in the brain to produce its effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and anxiolytic effects. It has also been found to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the release of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide in lab experiments is its ability to selectively target the GABA-A receptor, which can provide insights into the role of this receptor in various neurological disorders. However, one of the limitations is the lack of knowledge about its long-term effects and potential side effects.

Future Directions

There are several future directions for the study of N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide. One direction is to investigate its potential as a therapeutic agent for various neurological disorders. Another direction is to study its effects on other receptors and ion channels in the brain to gain a better understanding of its mechanism of action. Additionally, further research is needed to determine its long-term effects and potential side effects.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide involves the reaction of 2-oxo-5-(piperidin-1-ylsulfonyl)pyridine with 4-methylbenzylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained by purification through column chromatography.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16-5-7-17(8-6-16)13-21-19(24)15-22-14-18(9-10-20(22)25)28(26,27)23-11-3-2-4-12-23/h5-10,14H,2-4,11-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPRFHFVVXPXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

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